molecular formula C19H38N2O B8358366 4-Methyl-1-(1-oxotetradecyl)piperazine

4-Methyl-1-(1-oxotetradecyl)piperazine

Cat. No. B8358366
M. Wt: 310.5 g/mol
InChI Key: PHVKADYSTMXZGX-UHFFFAOYSA-N
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Patent
US04824996

Procedure details

680 mg (3 meq) of myristic acid and 486 mg (3 meq) of carbonyl diimidazole are reacted in a minimum volume of tetrahydrofuran at ambient temperature for 1.5 hours. 1-Methyl-piperazine (0.33 ml, 3 meq) is added and reacted overnight at ambient temperature. The reaction mixture is evaporated under reduced pressure, dried in vacuo and purified on a column of silica gel in the system CH2Cl2 :CH3OH (5:1). The fractions having Rf 0.80 on TLC silica gel CH2Cl2 :CH3OH (5:1)-iodine are combined, evaporated under reduced pressure (<30°) and dried in vacuo to yield 85 mg of title compound.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:29][N:30]1[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1>O1CCCC1>[CH3:29][N:30]1[CH2:35][CH2:34][N:33]([C:1](=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
486 mg
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
purified on a column of silica gel in the system CH2Cl2 :CH3OH (5:1)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (<30°)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(CCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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